1,4-二咖啡酰奎尼酸

描述

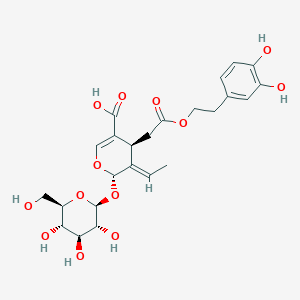

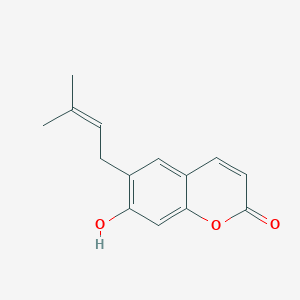

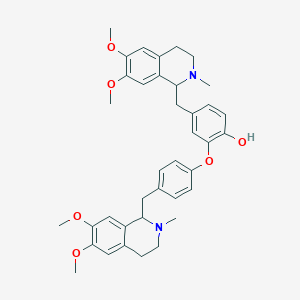

1,4-Dicaffeoylquinic acid is a naturally occurring polyphenolic compound found in various plants. It is an ester composed of quinic acid and two caffeic acid moieties. This compound is known for its diverse biological activities, including antioxidative, anti-inflammatory, and antimicrobial properties . It is commonly found in medicinal plants such as Echinacea species and Hedera helix .

科学研究应用

1,4-Dicaffeoylquinic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyphenolic chemistry and reactions.

Biology: Investigated for its antioxidative and anti-inflammatory properties in various biological systems.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

作用机制

Target of Action

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a phenylpropanoid that primarily targets the TNF-α and HIV-1 integrase . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. HIV-1 integrase is an enzyme produced by the HIV-1 virus that enables its genetic material to be integrated into the DNA of the infected cell .

Mode of Action

1,4-DCQA inhibits the production of TNF-α induced by lipopolysaccharides (LPS), exhibiting anti-inflammatory properties . It also acts as a potent and highly selective inhibitor of HIV-1 integrase, thereby inhibiting HIV-1 replication in MT-2 cell culture .

Biochemical Pathways

The compound’s anti-inflammatory action is mediated through the inhibition of the TNF-α pathway . By suppressing the production of TNF-α, 1,4-DCQA can potentially mitigate inflammatory responses. In the context of HIV-1, 1,4-DCQA inhibits the action of the HIV-1 integrase enzyme, preventing the integration of the viral genetic material into the host cell’s DNA .

Result of Action

The inhibition of TNF-α production by 1,4-DCQA results in anti-inflammatory effects, which could be beneficial in conditions characterized by excessive inflammation . The inhibition of HIV-1 integrase leads to a decrease in HIV-1 replication, which could potentially be exploited for therapeutic purposes in HIV-1 infections .

生化分析

Biochemical Properties

1,4-Dicaffeoylquinic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme xanthine oxidase, which is involved in the production of uric acid, by forming a complex with the enzyme through hydrogen bonds and van der Waals forces . Additionally, 1,4-Dicaffeoylquinic acid inhibits the enzyme cinnamic acid 4-hydroxylase, which catalyzes the conversion of cinnamic acid to 4-hydroxycinnamic acid and p-hydroxybenzoic acid . These interactions highlight the compound’s potential in modulating biochemical pathways and reducing oxidative stress.

Cellular Effects

1,4-Dicaffeoylquinic acid exerts various effects on different cell types and cellular processes. In pancreatic β-cells, it enhances glucose-stimulated insulin secretion by increasing the expression of proteins such as extracellular signal-regulated protein kinases, insulin receptor substrate-2, Akt, phosphoinositide 3-kinase, and pancreatic and duodenal homeobox-1 . This compound also exhibits anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated cells . Furthermore, 1,4-Dicaffeoylquinic acid has been shown to protect cells from oxidative damage and improve mitochondrial function .

Molecular Mechanism

The molecular mechanism of 1,4-Dicaffeoylquinic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits xanthine oxidase activity through a reversible competitive mechanism, forming a complex with the enzyme and altering its secondary structure . This inhibition prevents the formation of uric acid and reduces oxidative stress. Additionally, 1,4-Dicaffeoylquinic acid modulates gene expression by activating the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dicaffeoylquinic acid change over time due to its stability and degradation. The compound is stable at room temperature but should be stored at -80°C for long-term use to prevent degradation . Over time, 1,4-Dicaffeoylquinic acid maintains its anti-inflammatory and antioxidant properties, but its efficacy may decrease due to gradual degradation. Long-term studies have shown that the compound continues to exhibit protective effects on cellular function, including reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 1,4-Dicaffeoylquinic acid vary with different dosages in animal models. At low doses, the compound effectively reduces blood glucose levels and improves insulin sensitivity in diabetic mice . At high doses, it may cause adverse effects such as gastrointestinal discomfort and liver toxicity

Metabolic Pathways

1,4-Dicaffeoylquinic acid is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes such as cinnamic acid 4-hydroxylase and catechol-O-methyltransferase, which catalyze the conversion of phenylpropanoids to their respective metabolites . The compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, 1,4-Dicaffeoylquinic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization in specific cellular compartments . The compound accumulates in mitochondria, where it exerts its antioxidant effects and protects against oxidative damage . Additionally, 1,4-Dicaffeoylquinic acid is distributed in the vascular system, indicating its potential role in systemic circulation and tissue protection .

Subcellular Localization

1,4-Dicaffeoylquinic acid is localized in various subcellular compartments, including the cytosol, chloroplasts, and mitochondria . Its localization in chloroplasts suggests a protective role against light-induced oxidative damage, while its presence in mitochondria indicates its involvement in mitochondrial function and energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dicaffeoylquinic acid can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1,4-Dicaffeoylquinic acid often involves the extraction of the compound from plant sources. Plants rich in this compound, such as Echinacea and Hedera helix, are harvested and processed to extract the desired compound. The extraction process may involve solvent extraction, followed by purification steps such as filtration, evaporation, and chromatography .

化学反应分析

Types of Reactions

1,4-Dicaffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The caffeic acid moieties can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Reduction: Dihydro derivatives of 1,4-Dicaffeoylquinic acid.

Substitution: Substituted derivatives with various functional groups.

相似化合物的比较

1,4-Dicaffeoylquinic acid is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

- 1,3-Dicaffeoylquinic acid

- 1,5-Dicaffeoylquinic acid

- 3,4-Dicaffeoylquinic acid

- 3,5-Dicaffeoylquinic acid

- 4,5-Dicaffeoylquinic acid

Uniqueness

1,4-Dicaffeoylquinic acid is unique due to its specific esterification pattern, which influences its biological activity and stability. Compared to other dicaffeoylquinic acids, 1,4-Dicaffeoylquinic acid has shown distinct antioxidative and anti-inflammatory properties, making it a valuable compound for research and therapeutic applications .

属性

CAS 编号 |

1182-34-9 |

|---|---|

分子式 |

C25H24O12 |

分子量 |

516.4 g/mol |

IUPAC 名称 |

1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+ |

InChI 键 |

IYXQRCXQQWUFQV-FCXRPNKRSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

手性 SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Key on ui other cas no. |

251320-68-0 1182-34-9 |

Pictograms |

Irritant |

同义词 |

1,4-di-O-caffeoylquinic acid 1,4-dicaffeoylquinic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of 1,4-Dicaffeoylquinic acid?

A1: Research suggests that 1,4-Dicaffeoylquinic acid exhibits several promising biological activities, including:

- Anti-inflammatory Activity: This compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells []. This suggests a potential role in managing inflammatory conditions.

- Antioxidant Activity: 1,4-Dicaffeoylquinic acid demonstrates a significant capacity for scavenging free radicals, protecting cells from oxidative damage [].

Q2: How does 1,4-Dicaffeoylquinic acid exert its anti-inflammatory effects?

A2: While the exact mechanisms are still under investigation, research suggests that 1,4-Dicaffeoylquinic acid targets specific inflammatory pathways:

- TNF-α Pathway Inhibition: 1,4-Dicaffeoylquinic acid effectively suppresses the production of TNF-α [, ], a central mediator of inflammation. This suggests interference with signaling cascades leading to TNF-α production.

Q3: Are there any studies on 1,4-Dicaffeoylquinic acid's interaction with specific enzymes?

A3: Yes, 1,4-Dicaffeoylquinic acid has been investigated for its interaction with xanthine oxidase, an enzyme involved in uric acid production. Multispectral and molecular docking studies suggest that it can inhibit this enzyme, highlighting its potential for managing conditions like gout [].

Q4: Can 1,4-Dicaffeoylquinic acid be distinguished from other dicaffeoylquinic acid isomers?

A4: Yes, 1,4-Dicaffeoylquinic acid can be differentiated from its isomers using LC-MS techniques. Notably, it exhibits a distinct fragmentation pattern, involving the elimination of the caffeoyl residue at the C1 position, followed by dehydration steps leading to the aromatization and decarboxylation of the quinic acid moiety []. This specific fragmentation pattern allows for its identification and differentiation from other isomers.

Q5: Which plant sources are rich in 1,4-Dicaffeoylquinic acid?

A5: 1,4-Dicaffeoylquinic acid has been identified in various plant species, including:

- Xanthii fructus []

- Cichorium intybus seeds []

- Chrysanthemum morifolium cv. Fubaiju flowers []

- Artemisia argyi leaves, stems, and roots [, ]

- Helianthus tuberosus L. tubers []

Q6: What analytical techniques are used to identify and quantify 1,4-Dicaffeoylquinic acid?

A6: Several analytical techniques are employed for the analysis of 1,4-Dicaffeoylquinic acid, including:

- High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (MS/MS) [] for separation, identification, and quantification of 1,4-Dicaffeoylquinic acid in plant extracts.

- Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [] for the identification and structural characterization of 1,4-Dicaffeoylquinic acid based on its fragmentation pattern.

- Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS-MS) [] for detailed analysis and identification of 1,4-Dicaffeoylquinic acid and other compounds in plant extracts.

Q7: Are there any ongoing studies exploring the structure-activity relationship of 1,4-Dicaffeoylquinic acid?

A7: While specific structure-activity relationship (SAR) studies focusing solely on 1,4-Dicaffeoylquinic acid are limited in the provided research, it's important to note that its activity is closely tied to its structure, particularly the position of the caffeoyl groups on the quinic acid moiety. Modifications to this structure could potentially alter its binding affinity to target enzymes and receptors, thereby influencing its overall activity and potency []. Further research is warranted to delve deeper into the SAR of 1,4-Dicaffeoylquinic acid and explore the impact of structural modifications on its biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

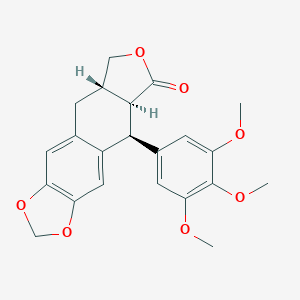

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)